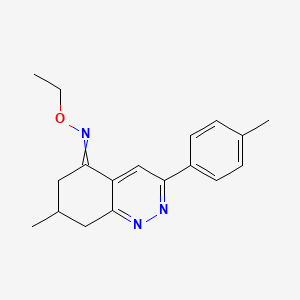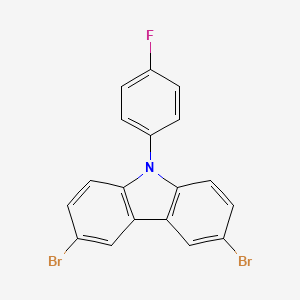
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their unique structural properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole typically involves the bromination of 9-(4-fluorophenyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form this compound using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Major Products:
Substitution: Various substituted carbazoles depending on the reagent used.
Oxidation: Carbazole-3,6-dione.
Reduction: Reduced carbazole derivatives.
Applications De Recherche Scientifique
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Materials Science: Employed in the creation of advanced materials with unique optical and electronic properties.
Chemical Sensors: Utilized in the design of sensors for detecting explosives and other hazardous substances due to its aggregation-induced emission properties.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is largely dependent on its application. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 3,6-Dibromo-9-phenylcarbazole
- 3,6-Dibromo-9-octylcarbazole
- 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole
Comparison: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. Compared to other similar compounds, it may exhibit enhanced stability, higher electron affinity, and improved performance in electronic applications .
Propriétés
Formule moléculaire |
C18H10Br2FN |
|---|---|
Poids moléculaire |
419.1 g/mol |
Nom IUPAC |
3,6-dibromo-9-(4-fluorophenyl)carbazole |
InChI |
InChI=1S/C18H10Br2FN/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)22(17)14-5-3-13(21)4-6-14/h1-10H |
Clé InChI |
HPYAVNYOKQBSPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


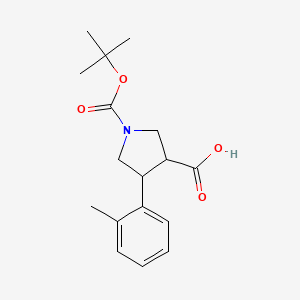
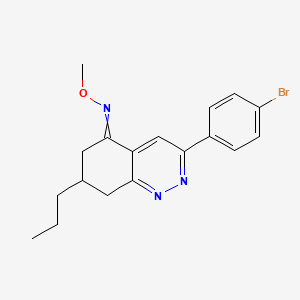
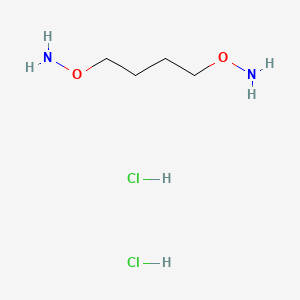
![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)
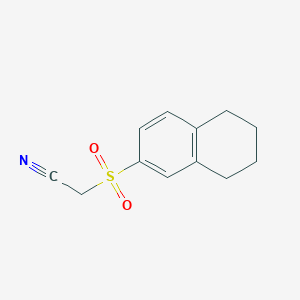
![1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B12506734.png)

![[(E)-Cinnamyl]phosphonic acid](/img/structure/B12506754.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)

![N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide](/img/structure/B12506782.png)
